molecular formula C9H9ClN2O2 B1268020 2-[(Chloroacetyl)amino]benzamide CAS No. 21721-78-8

2-[(Chloroacetyl)amino]benzamide

Cat. No.: B1268020
CAS No.: 21721-78-8
M. Wt: 212.63 g/mol
InChI Key: LCDQTZCLXUMOGO-UHFFFAOYSA-N
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Description

2-[(Chloroacetyl)amino]benzamide (CAS: 7218-27-1) is a benzamide derivative characterized by a chloroacetyl group attached to the amino moiety of 2-aminobenzamide. Its molecular formula is C₉H₈ClNO₂, with a molecular weight of 197.62 g/mol . The chloroacetyl group enhances electrophilicity, facilitating nucleophilic substitutions, which is critical in drug design for covalent inhibitor development .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-4-2-1-3-6(7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDQTZCLXUMOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334181
Record name 2-[(chloroacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21721-78-8
Record name 2-[(chloroacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Carbamoyl-2-chloroacetanilide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Chloroacetyl)amino]benzamide typically involves the reaction of benzamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Benzamide+Chloroacetyl chlorideThis compound\text{Benzamide} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} Benzamide+Chloroacetyl chloride→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Types of Reactions:

    Substitution Reactions: The chloroacetyl group in this compound can undergo nucleophilic substitution reactions. Common reagents include amines and thiols, which can replace the chlorine atom.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzamide and chloroacetic acid.

    Oxidation and Reduction:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry and Drug Development

2-[(Chloroacetyl)amino]benzamide has been identified as a precursor in synthesizing various bioactive compounds. Its structural framework allows for modifications that enhance biological activity. For instance, derivatives of this compound have been explored as inhibitors of heat shock protein 90 (Hsp90), which plays a critical role in cancer cell proliferation and survival. Research indicates that certain analogs exhibit potent antitumor activity, making them candidates for further development as anticancer agents .

Case Study: Heat Shock Protein Inhibitors

A study demonstrated the synthesis of novel 2-aminobenzamide derivatives that inhibit Hsp90. These compounds showed selective activity against cancer cells and were evaluated for their potential as orally active treatments . The effectiveness of these inhibitors underscores the importance of this compound in drug discovery.

Antimicrobial Activity

The antimicrobial properties of chloroacetamides, including this compound, have been the subject of extensive research. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities against various pathogens.

Case Study: Antimicrobial Screening

In one study, a series of N-substituted phenyl-2-chloroacetamides were synthesized and screened for antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that certain derivatives were effective against Gram-positive bacteria and had moderate efficacy against fungal strains . This highlights the potential of this compound derivatives in developing new antimicrobial agents.

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) analyses have been employed to understand how structural variations in chloroacetamides influence their biological activities. Such studies provide insights into optimizing the chemical structure for enhanced efficacy.

Key Findings from QSAR Analysis

  • The position of substituents on the phenyl ring significantly affects antimicrobial potency.
  • Halogenated derivatives demonstrated increased lipophilicity, facilitating better membrane penetration and enhanced antibacterial effects .

Synthesis Techniques

The synthesis of this compound typically involves acylation reactions using chloroacetyl chloride. This method allows for the introduction of the chloroacetyl group onto the amino benzamide structure, creating a versatile compound that can be further modified to enhance its biological properties.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of Hsp90 inhibitors for cancer treatmentPotent antitumor activity; selective against cancer cells .
Antimicrobial ActivityEffective against Gram-positive bacteria and fungiVariability in effectiveness based on structural modifications; promising candidates for new drugs .
Structure-Activity RelationshipInsights into optimizing chemical structures for improved efficacySubstituent position influences biological activity; halogenation enhances lipophilicity .

Mechanism of Action

The mechanism of action of 2-[(Chloroacetyl)amino]benzamide is primarily related to its ability to act as an acylating agent. The chloroacetyl group can react with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This property makes it useful in studies of enzyme inhibition and protein function .

Comparison with Similar Compounds

Core Structural Variations

The primary distinction between 2-[(Chloroacetyl)amino]benzamide and its analogues lies in the substituents on the benzamide core and the amino-acyl side chain. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Reference
This compound C₉H₈ClNO₂ 197.62 Chloroacetyl group at amino position Synthetic intermediate, enzyme inhibition
N-(2-Chloroacetyl)benzamide C₉H₈ClNO₂ 197.62 Identical structure Same as above
2-[(Chloroacetyl)amino]-N-(3-methylphenyl)benzamide C₁₆H₁₅ClN₂O₂ 266.77 3-methylphenyl group at benzamide-N Potential anticancer/antimicrobial agent
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide C₂₄H₂₀Cl₂N₃O₃ 469.34 Azetidinone ring with dual chloro substituents Antimicrobial, anticancer (MCF7 cells)
N-[1-(benzoyloxy)ethyl]benzamide C₁₆H₁₅NO₃ 269.30 Benzoyloxyethyl group Natural product (low cytotoxicity)

Key Observations :

  • Electrophilicity: The chloroacetyl group in this compound confers higher reactivity compared to non-halogenated analogues (e.g., benzoyl derivatives), enabling covalent binding to biological targets .
  • Bioactivity: Azetidinone-containing derivatives (e.g., compound 4 in ) exhibit enhanced antimicrobial activity due to the β-lactam-like ring, whereas this compound lacks this feature, limiting its direct antimicrobial utility.

Biological Activity

2-[(Chloroacetyl)amino]benzamide, also known as a chloroacetamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₂O₂. The presence of the chloroacetyl group enhances its reactivity, allowing it to participate in various biological interactions. The compound's structure facilitates nucleophilic substitution reactions, making it a versatile candidate for further chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules:

  • Covalent Bond Formation : The chloroacetyl moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity.
  • Enzyme Inhibition : Studies indicate that this compound can inhibit key enzymes involved in cellular signaling pathways, impacting processes like cell growth and apoptosis.
  • Gene Expression Modulation : By modifying transcription factors, it can influence the transcriptional activity of target genes, thereby affecting cellular functions such as proliferation and differentiation.

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound. In vitro studies have demonstrated:

  • Cell Viability Reduction : The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, IC₅₀ values have been reported in the low micromolar range for HepG2 liver cancer cells .
  • Apoptosis Induction : Mechanistic studies show that treatment with this compound leads to increased apoptotic markers and G2/M phase cell cycle arrest, contributing to its antitumor activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Growth Inhibition : In vitro assays indicate that this compound can inhibit the growth of various bacterial strains, suggesting potential applications as an antibacterial agent .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, capable of scavenging free radicals and chelating metals.

Case Studies and Research Findings

  • Anticancer Efficacy : A study investigating the effects of this compound on HepG2 cells reported an IC₅₀ value of approximately 1.30 μM. The compound was shown to induce apoptosis through intrinsic pathways, supported by increased levels of pro-apoptotic proteins .
  • Antimicrobial Studies : A series of experiments demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
  • In Vivo Efficacy : In animal models, administration of this compound resulted in a notable reduction in tumor size compared to control groups, showcasing its potential as a therapeutic agent in cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC₅₀ = 1.30 µM against HepG2 cells
AntimicrobialMIC = 32 - 128 µg/mL against various bacteria
AntioxidantExhibits free radical scavenging activity
Apoptosis InductionIncreased pro-apoptotic markers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.